
5-Isopropyl-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1-methyl-1H-imidazole is a compound with the molecular weight of 124.19 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The structure of this compound consists of a five-membered planar ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It shows both acidic and basic properties, making it amphoteric in nature .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Metabolic Studies and Drug Development
5-Isopropyl-1-methyl-1H-imidazole and its derivatives have been extensively studied for their metabolic pathways and potential applications in drug development. Assandri et al. (1978) investigated the metabolism of a 2-nitro derivative of this compound in dogs, identifying key metabolites that provide insights into the drug's biotransformation, which is crucial for developing safer and more effective therapeutic agents (Assandri, Perazzi, Zerilli, Ferrari, & Martinelli, 1978).
Synthesis and Chemical Properties
Significant research has been focused on synthesizing novel compounds with the this compound scaffold due to its potential in various biochemical applications. Hasegawa et al. (1997) synthesized a water-soluble antioxidant derivative, demonstrating the compound's bioavailability and potential therapeutic applications (Hasegawa, Yoshida, Hachiya, Miyazaki, Tsuruta, Nambu, Ohuchida, & Kawamura, 1997). Additionally, Bellina et al. (2008) explored the regioselective synthesis of 1-methyl-1H-imidazoles, including derivatives with significant cytotoxic activity against human tumor cell lines, highlighting the scaffold's relevance in anticancer drug development (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Corrosion Inhibition
Research on this compound derivatives extends into the field of corrosion inhibition, where these compounds offer protective qualities for metals in acidic environments. Ammal et al. (2018) and Zhang et al. (2015) both investigated the corrosion inhibition properties of imidazole derivatives, demonstrating their effectiveness in protecting metal surfaces from corrosion in acidic conditions, which has implications for industrial applications (Ammal, Prajila, & Joseph, 2018); (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).
Biological Activity and Drug Design
Imidazole derivatives, including those based on the this compound framework, are pivotal in medicinal chemistry due to their wide range of biological activities. This versatility makes them crucial scaffolds in the design and development of new therapeutic agents targeting various diseases. Comprehensive reviews by Zhang et al. (2014) and others underscore the imidazole ring's significance in medicinal chemistry, highlighting its role in developing drugs with antifungal, antibacterial, anticancer, and various other activities (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Mechanism of Action
Target of Action
5-Isopropyl-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
1-methyl-5-propan-2-ylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBLARAXMEJES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

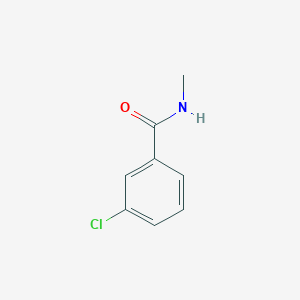
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
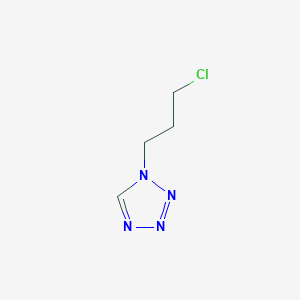
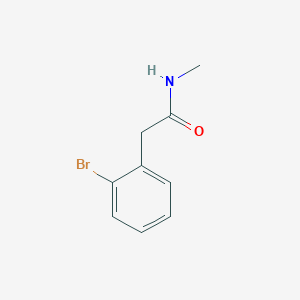
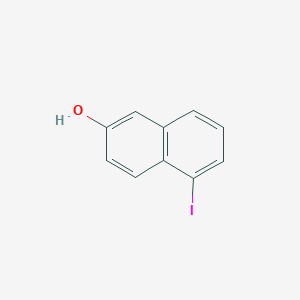


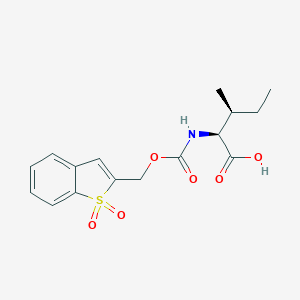
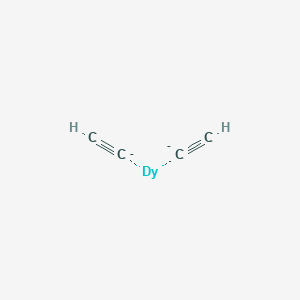
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
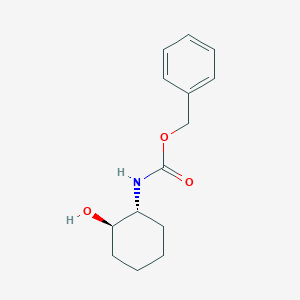
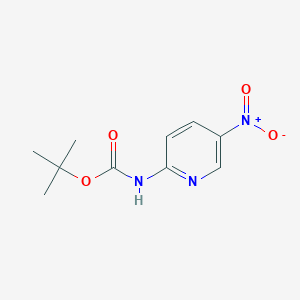
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)